molecular formula C21H16N2O2S B2720507 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide CAS No. 443329-37-1

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

Cat. No. B2720507
CAS RN: 443329-37-1
M. Wt: 360.43
InChI Key: SXVKQOWSCDTZEC-DQRAZIAOSA-N
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Description

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide, also known as MMB-TAK-220, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor (AR).

Mechanism of Action

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide selectively binds to the AR and activates it in a tissue-specific manner. In skeletal muscle and bone tissue, it promotes muscle growth and bone mineralization by increasing protein synthesis and reducing protein degradation. It also increases bone density by stimulating osteoblast activity and inhibiting osteoclast activity.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide has several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal models and to improve bone density in ovariectomized rats. It has also been shown to increase insulin sensitivity and reduce body fat in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide in lab experiments is its tissue-specificity, which allows for the study of its effects on skeletal muscle and bone tissue without the unwanted side effects associated with traditional androgen therapy. However, one limitation is the lack of long-term safety data, which makes it difficult to assess its potential for human use.

Future Directions

Future research on (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide could focus on its potential therapeutic applications in the treatment of muscle wasting and osteoporosis. It could also investigate its potential for use in the treatment of other conditions, such as diabetes and obesity. Additionally, further studies could be done to assess its long-term safety and potential for human use.

Synthesis Methods

The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide involves a multistep process that starts with the preparation of 4-phenoxybenzoyl chloride. This intermediate is then reacted with 3-methylbenzo[d]thiazol-2-amine to form the corresponding amide. The final step involves the formation of the imine by reacting the amide with 2-hydroxy-3-methoxybenzaldehyde. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of muscle wasting and osteoporosis. It has been shown to have a high affinity for the AR and to selectively activate the receptor in skeletal muscle and bone tissue. This selectivity is important in preventing the unwanted side effects associated with traditional androgen therapy, such as prostate enlargement and virilization in women.

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-23-18-9-5-6-10-19(18)26-21(23)22-20(24)15-11-13-17(14-12-15)25-16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVKQOWSCDTZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

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